molecular formula C17H20F3NO4 B5684694 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid

Cat. No. B5684694
M. Wt: 359.34 g/mol
InChI Key: FXCDYYORUAQMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid, also known as MTBD, is a chemical compound that belongs to the class of piperidinecarboxylic acids. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.

Mechanism of Action

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid exerts its effects through multiple mechanisms of action. In neuroscience, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection. In oncology, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to inhibit the activity of the enzyme histone deacetylase, which can lead to the inhibition of cancer cell growth and induction of apoptosis. In immunology, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to modulate the activity of immune cells, such as T cells and macrophages, which can lead to the reduction of inflammation.
Biochemical and Physiological Effects
3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects, depending on the field of study. In neuroscience, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection and improved cognitive function. In oncology, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to inhibit cancer cell growth and induce apoptosis, which can lead to the inhibition of tumor growth. In immunology, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to modulate the activity of immune cells, which can lead to the reduction of inflammation and improved immune function.

Advantages and Limitations for Lab Experiments

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid is its low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, more research is needed to fully understand the potential side effects of 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid and to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid. In neuroscience, further research is needed to determine the optimal dosage and administration route for 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid in the treatment of traumatic brain injury. In oncology, more research is needed to determine the efficacy of 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. In immunology, further research is needed to determine the potential use of 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid and to optimize its therapeutic potential in various fields.

Synthesis Methods

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid can be synthesized by reacting 2-(trifluoromethyl)benzoyl chloride with 3-(2-methoxyethyl)piperidine-1-carboxylic acid in the presence of a base, such as triethylamine or sodium hydroxide. The reaction yields 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid as a white crystalline solid with a melting point of 109-110°C.

Scientific Research Applications

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to have neuroprotective effects and can reduce the severity of traumatic brain injury. In oncology, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, 3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid has been shown to modulate the immune system and reduce inflammation.

properties

IUPAC Name

3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO4/c1-25-10-8-16(15(23)24)7-4-9-21(11-16)14(22)12-5-2-3-6-13(12)17(18,19)20/h2-3,5-6H,4,7-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCDYYORUAQMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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